molecular formula C18H18ClN5OS B2440251 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 578002-54-7

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2440251
CAS RN: 578002-54-7
M. Wt: 387.89
InChI Key: RYTQUEWIKNAHPJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a triazole ring, a thioether linkage, and an acetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The triazole ring, in particular, is a heterocyclic ring that can contribute to the compound’s chemical stability and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the other reactants present. The amino group, for example, could participate in acid-base reactions, while the triazole ring could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the potentially aromatic triazole ring could affect its solubility, stability, and reactivity .

Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking

Compounds structurally related to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds, specifically derivatives synthesized from 3-chlorobenzoic acid into N-aryl derivatives, displayed significant inhibitory potential, with certain compounds exhibiting potent inhibitory activity. This suggests their potential application in the treatment of diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role. Molecular docking studies were carried out to rationalize the binding site interactions, highlighting the compounds' binding affinity and interaction within the active site of the enzymes (Riaz, Iftikhar, Saleem, et al., 2020).

Radiosynthesis for Metabolism Studies

The related chloroacetanilide herbicide acetochlor, synthesized through reductive dehalogenation, required high specific activity for studies on its metabolism and mode of action. This process involves the synthesis of radiolabeled compounds, crucial for understanding the environmental fate and biological impact of such chemicals, providing insight into the degradation pathways and potential accumulation in living organisms. Such studies are vital for assessing the safety and ecological effects of herbicides and their metabolites (Latli & Casida, 1995).

Antimicrobial Activity

Research into derivatives of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide includes the synthesis and evaluation of antimicrobial activity. Compounds synthesized from related structures have been tested against various microorganisms, showing significant antimicrobial properties. These findings support the potential use of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel therapeutics (Mistry, Desai, & Intwala, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-2-12-7-9-13(10-8-12)21-16(25)11-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTQUEWIKNAHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

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